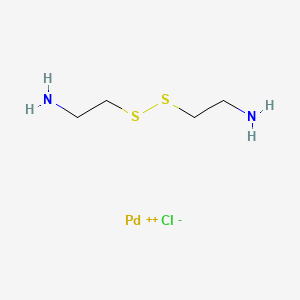
Palladium(1+), chloro(2,2'-dithiobis(ethanamine)-N,N',S)-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- is a coordination compound featuring palladium in a +1 oxidation state. This compound is characterized by the presence of a chloro ligand and a bidentate ligand, 2,2’-dithiobis(ethanamine), which coordinates through nitrogen and sulfur atoms. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- typically involves the reaction of palladium chloride with 2,2’-dithiobis(ethanamine) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The general reaction scheme is as follows:
[ \text{PdCl}_2 + \text{(NH}_2\text{CH}_2\text{CH}_2\text{S)}_2 \rightarrow \text{Pd(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to palladium(0) or other lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(2+) complexes, while reduction may produce palladium(0) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- involves its ability to coordinate with other molecules and facilitate chemical transformations. The palladium center can interact with substrates, activating them for subsequent reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Palladium(2+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)-: Similar structure but with palladium in a +2 oxidation state.
Palladium(0), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)-: Palladium in the zero oxidation state.
Nickel(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)-: Similar coordination environment but with nickel instead of palladium.
Uniqueness
Palladium(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- is unique due to its specific oxidation state and coordination environment, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations and its applications in different fields highlight its versatility and importance.
Properties
CAS No. |
71852-94-3 |
|---|---|
Molecular Formula |
C4H12ClN2PdS2+ |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;palladium(2+);chloride |
InChI |
InChI=1S/C4H12N2S2.ClH.Pd/c5-1-3-7-8-4-2-6;;/h1-6H2;1H;/q;;+2/p-1 |
InChI Key |
ZWRMSOMIVOVMQX-UHFFFAOYSA-M |
Canonical SMILES |
C(CSSCCN)N.[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















